2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound has a molecular formula of C9H9ClN4O and a molecular weight of 224.65.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents and enzyme inhibitors.
Material Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in the study of intracellular processes and as a chemosensor for various ions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
BODIPY Compounds: These are another class of fluorescent compounds with different structural features but similar applications in material science.
Uniqueness
2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6-2-8-11-4-7(5-14(8)13-6)12-9(15)3-10/h2,4-5H,3H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDMHGXQMPTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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